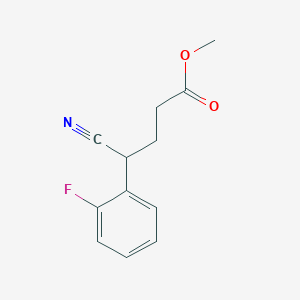Methyl 4-Cyano-4-(2-fluorophenyl)butyrate
CAS No.:
Cat. No.: VC20223565
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12FNO2 |
|---|---|
| Molecular Weight | 221.23 g/mol |
| IUPAC Name | methyl 4-cyano-4-(2-fluorophenyl)butanoate |
| Standard InChI | InChI=1S/C12H12FNO2/c1-16-12(15)7-6-9(8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
| Standard InChI Key | IASNKEMUKXCFER-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC(C#N)C1=CC=CC=C1F |
Introduction
Structural and Molecular Characteristics
Methyl 4-Cyano-4-(2-fluorophenyl)butyrate belongs to the class of cyano-substituted esters, with a molecular backbone derived from butyric acid. The compound’s structure integrates three critical components:
-
A methyl ester group at the terminal carboxyl position, enhancing solubility in organic solvents.
-
A cyano group (-C≡N) at the fourth carbon, which introduces polarity and potential reactivity in nucleophilic or electrophilic reactions.
-
A 2-fluorophenyl ring at the same carbon, contributing steric bulk and electronic effects due to fluorine’s electronegativity.
The molecular formula is inferred as , with a molecular weight of 233.23 g/mol. The fluorine atom at the ortho position of the phenyl ring may influence the compound’s conformational stability and intermolecular interactions, as seen in structurally related fluorinated compounds .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis protocol for Methyl 4-Cyano-4-(2-fluorophenyl)butyrate is documented in publicly available literature, analogous compounds suggest plausible routes. For instance, a patent detailing the preparation of a cyano- and fluorophenyl-containing naphthyridine derivative highlights the use of:
-
Nucleophilic substitution to introduce fluorine onto aromatic rings.
-
Cyano group incorporation via reactions such as the Rosenmund-von Braun or nucleophilic cyanation.
-
Esterification of intermediate carboxylic acids using methanol under acidic or enzymatic conditions.
A hypothetical synthesis could proceed as follows:
-
Friedel-Crafts acylation of 2-fluorobenzene to introduce a butyryl chain.
-
Cyanation at the fourth carbon using potassium cyanide or a cyanide transfer reagent.
-
Esterification with methanol and a catalytic acid (e.g., ) to yield the final product.
Key challenges include regioselectivity in cyanation and minimizing side reactions from the electron-withdrawing fluorine atom. Purification techniques such as recrystallization or column chromatography would be critical, as demonstrated in the isolation of similar sterically hindered esters .
Physicochemical Properties and Stability
The compound’s properties are influenced by its functional groups:
-
Solubility: The methyl ester enhances lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane. The cyano group may confer limited water solubility.
-
Thermal stability: Fluorinated aromatic compounds generally exhibit higher thermal stability due to strong C-F bonds. Differential scanning calorimetry (DSC) of analogous esters shows melting points between 100–150°C .
-
Reactivity: The cyano group may participate in hydrolysis to form amides or carboxylic acids under acidic or basic conditions, necessitating careful storage in anhydrous environments.
Comparative Analysis with Structural Analogs
The table below compares Methyl 4-Cyano-4-(2-fluorophenyl)butyrate with structurally related compounds, highlighting key differences in properties and applications:
| Compound Name | Structural Variation | Key Distinctions |
|---|---|---|
| Ethyl 4-Cyano-4-(2-fluorophenyl)butyrate | Ethyl ester instead of methyl | Altered pharmacokinetics and solubility |
| Methyl 4-Cyano-3-(2-fluorophenyl)butyrate | Cyano group at third carbon | Reduced steric hindrance, higher reactivity |
| Methyl 4-Cyano-4-(phenyl)butyrate | Absence of fluorine substituent | Lower metabolic stability in vivo |
These comparisons underscore how subtle structural changes impact chemical behavior and potential applications.
Biological and Toxicological Considerations
While no direct toxicology data exists for this compound, structural analogs provide clues:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume